molecular formula C22H26N2O4 B247820 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

カタログ番号 B247820
分子量: 382.5 g/mol
InChIキー: IORYBBOFJPUVDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

作用機序

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone works by inhibiting the activity of multiple kinases that are involved in cancer cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation. Inhibition of these kinases leads to the suppression of various signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit their proliferation and survival. In addition, 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One of the main advantages of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone is its potent anti-tumor activity. The compound has been shown to be effective in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has a favorable safety profile, with no significant toxicity observed in preclinical studies.
One of the limitations of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone is that it is still in the early stages of clinical development. While the compound has shown promising results in preclinical studies, its efficacy and safety in humans has not yet been fully established. In addition, the optimal dosing regimen and treatment duration for 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone have not yet been determined.

将来の方向性

There are several potential future directions for the development of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone. One potential direction is the evaluation of the compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Combination therapy may enhance the anti-tumor activity of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone and improve patient outcomes.
Another potential future direction is the identification of biomarkers that can predict response to 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone. This may allow for the selection of patients who are most likely to benefit from treatment with the compound.
Finally, further preclinical and clinical studies are needed to fully establish the efficacy and safety of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone in humans. These studies will be critical for the eventual approval of the compound for the treatment of cancer.

合成法

The synthesis of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone involves the reaction of 2-m-tolyloxyacetic acid with p-toluenesulfonyl chloride to obtain the corresponding acid chloride. This is then reacted with piperazine to obtain the piperazine derivative. The final step involves the reaction of the piperazine derivative with ethyl acetoacetate in the presence of a base to obtain 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone.

科学的研究の応用

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of multiple kinases, including BTK, FLT3, and ITK. Inhibition of these kinases leads to the suppression of various signaling pathways that are involved in cancer cell proliferation and survival.

特性

製品名

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

2-(4-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-17-6-8-19(9-7-17)27-15-21(25)23-10-12-24(13-11-23)22(26)16-28-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3

InChIキー

IORYBBOFJPUVDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

正規SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。